molecular formula C11H12NO5PS B1677708 Phosmet oxon CAS No. 3735-33-9

Phosmet oxon

Cat. No. B1677708
CAS RN: 3735-33-9
M. Wt: 301.26 g/mol
InChI Key: BEMXOWRVWRNPPL-UHFFFAOYSA-N
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Description

Phosmet oxon is a toxic metabolite of phosmet . Phosmet is a phthalimide-derived, non-systemic, organophosphate insecticide used on plants and animals . It is also known as S-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl] O,O-dimethyl phosphorothioate .


Synthesis Analysis

Phosmet is produced by the reaction of N-chloromethylphthalimide with dimethyldithiophosphoric acid . The former can be prepared by the reaction of phthalimide with formaldehyde and hydrogen chloride .


Molecular Structure Analysis

The molecular formula of this compound is C11H12NO5PS . Its average mass is 301.255 Da and its monoisotopic mass is 301.017365 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 405.6±47.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 65.7±3.0 kJ/mol and a flash point of 199.1±29.3 °C .

Scientific Research Applications

Electrochemical and Biological Degradation

Phosmet, an organophosphorous pesticide, poses challenges in degradation due to its chemical stability. Research has explored the feasibility of coupling electrochemical pre-treatments with biological degradation processes. Electrochemical pre-treatment has shown promising results in reducing Phosmet's toxicity and enhancing its biodegradability, making it more amenable to subsequent biological treatment. This approach not only aids in the efficient degradation of Phosmet but also prevents the formation of toxic derivatives like Phosmet-oxon during the process (Salles et al., 2010).

Bioactivation in Human Systems

The bioactivation of Phosmet to Phosmet-oxon in human systems has been studied, particularly focusing on its metabolic transformation by cytochrome P450s in human hepatic and gut samples. This research provides insights into the metabolic pathways involved in Phosmet's activation, highlighting the significant role of specific cytochrome P450 isoforms in converting Phosmet to its neurotoxic metabolite, Phosmet-oxon. Understanding these metabolic pathways is crucial for assessing the risks associated with Phosmet exposure and for developing strategies to mitigate its toxic effects (Santori et al., 2020).

Detection Methodologies

Advancements in detection methodologies for Phosmet and its metabolites have been made, including the development of sensitive and selective probes for Phosmet detection. For instance, the meso-oxime-substituted BODIPY probe has been engineered for the colorimetric and fluorogenic detection of phosgene, demonstrating rapid, sensitive, and selective detection capabilities. Such innovative detection methodologies are essential for monitoring Phosmet levels in environmental samples and for ensuring compliance with safety standards (Kim et al., 2017).

Environmental and Health Implications

The degradation chemistry of Phosmet under UV irradiation, especially in the presence of lipophilic substances, has been investigated to understand its environmental fate and the formation of hazardous metabolites. Studies have shown that Phosmet undergoes photodegradation, leading to the formation of various photoproducts, including Phosmet-oxon, highlighting the importance of understanding its environmental behavior and potential risks to human health and ecosystems (Sinderhauf & Schwack, 2004).

Mechanism of Action

Target of Action

Phosmet Oxon, also known as Imidoxon, primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system .

Mode of Action

As an organophosphate, this compound competitively inhibits AChE, preventing the hydrolysis and inactivation of acetylcholine . This inhibition leads to an excess of acetylcholine in the body, disrupting normal nerve function .

Biochemical Pathways

This compound’s bioactivation involves isoform-specific cytochrome P450s in human hepatic and gut samples . The reaction in single human recombinant CYPs shows that the ranking of the intrinsic clearances was: 2C18 > 2C19 > 2B6 > 2C9 > 1A1 > 1A2 > 2D6 > 3A4 > 2A6 . The pre-systemic this compound bioactivation measured in human intestinal microsomes was relevant, accounting for 1⁄4 of that measured in the liver, showing two reaction phases catalyzed by CYP2C and CYP3A4 .

Pharmacokinetics

The bioactivation of this compound is influenced by the average human hepatic content. CYP2C19 contributed for the great majority (60%) at relevant exposure concentrations, while CYP2C9 (33%) and CYP3A4 (31%) were relevant at high substrate concentration . This information can support the development of quantitative in vitro/in vivo extrapolation and in silico models for risk assessment refinement for single and multiple pesticides .

Result of Action

The inhibitory effects of this compound on the AChE enzyme lead to a pathological excess of acetylcholine in the body . This can disrupt normal nerve function and potentially lead to neurodegenerative diseases .

Action Environment

This compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, its mobility in the environment is considered slightly mobile, with a medium potential for particle-bound transport . Its ecotoxicity is high, affecting organisms like Daphnia and bees . It’s also worth noting that this compound efficiently inhibited Chlorpyrifos bioactivation and detoxication, with Ki values relevant to pesticide concentrations achievable in the human liver .

Safety and Hazards

Phosmet oxon should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves . In case of accidental ingestion or contact, immediate medical attention is required .

Biochemical Analysis

Biochemical Properties

Phosmet Oxon interacts with various enzymes and proteins, significantly influencing biochemical reactions. As an organophosphate, this compound competitively inhibits pseudocholinesterase and acetylcholinesterase (AChE), preventing the hydrolysis and inactivation of acetylcholine . This leads to an excess of acetylcholine in the body, causing malfunction of the sympathetic, parasympathetic, and peripheral nervous systems .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In vitro studies have shown that this compound induces apoptosis in trophoblasts through oxidative stress . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex and multifaceted. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its inhibitory effects on the AChE enzyme lead to a pathological excess of acetylcholine in the body .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its impact .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that it has a dose-dependent toxicity, with higher doses leading to more severe effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The metabolism of Phosmet to this compound in the liver is a key process in its action .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, influencing its localization or accumulation .

properties

IUPAC Name

2-(dimethoxyphosphorylsulfanylmethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12NO5PS/c1-16-18(15,17-2)19-7-12-10(13)8-5-3-4-6-9(8)11(12)14/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMXOWRVWRNPPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC)SCN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12NO5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6042286
Record name Phosmetoxon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3735-33-9
Record name Phosmet oxon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3735-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosmet oxon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003735339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosmetoxon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHOSMET OXON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C4K5681ND
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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